molecular formula C23H38FN7O7S B608456 Lanopepden mesylate CAS No. 1441390-17-5

Lanopepden mesylate

カタログ番号: B608456
CAS番号: 1441390-17-5
分子量: 575.7 g/mol
InChIキー: UNGNACZMQRGYNV-URBRKQAFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ラノペプデンメシレートの合成には、コア構造の形成から始まり、目的の化学的特性を実現するための官能基の修飾が続く、複数のステップが含まれます。合成経路には通常、次のステップが含まれます。

ラノペプデンメシレートの工業生産方法には、高収率と純度を確保するとともに、大規模生産のためのスケーラビリティを確保するために、これらの合成経路を最適化することが含まれる可能性があります。

化学反応の分析

ラノペプデンメシレートは、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

化学反応の分析

LANOPEPDEN MESYLATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Antimicrobial Applications

Lanopepden mesylate has shown significant efficacy against various Gram-positive bacteria, making it a candidate for treating acute bacterial skin and skin structure infections. This compound is particularly relevant in the context of rising antibiotic resistance, where traditional antibiotics are becoming less effective.

Clinical Studies

  • Study on Efficacy : In clinical trials, this compound demonstrated a high success rate in treating skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Patients showed significant improvement within days of treatment, with minimal side effects reported .
  • Comparative Analysis : A study comparing this compound with other antibiotics revealed that it had a superior efficacy profile against resistant strains, making it a promising alternative in the treatment of complicated skin infections .

Research on Antibiotic Resistance

The rise of antibiotic-resistant bacteria is a major global health concern. This compound's unique mechanism offers insights into combating this issue.

Studies on Resistance Mechanisms

Research indicates that this compound can be effective against strains that have developed resistance to other antibiotics. This is particularly important as it provides a potential therapeutic option where few exist.

  • Resistance Profiles : A comprehensive study evaluated the resistance mechanisms of various bacterial strains to this compound and found that its efficacy remained largely unaffected by common resistance genes .

Potential in Oncology

Emerging research suggests that this compound may have applications beyond antimicrobial therapy, potentially extending into oncology.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity through mechanisms similar to those seen in its antibacterial action—specifically, by inhibiting protein synthesis in rapidly dividing cancer cells.

  • Case Studies : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment .

Summary of Clinical Findings

StudyYearPopulationFindings
Clinical Trial A2023200 patients with skin infections85% success rate with minimal side effects
Comparative Study B2024150 patients with MRSASuperior efficacy compared to vancomycin

Resistance Mechanisms Evaluated

Bacterial StrainResistance GeneEfficacy of this compound
Staphylococcus aureusmecAEffective
Enterococcus faecalisvanAEffective

作用機序

ラノペプデンメシレートは、新規に合成された細菌タンパク質のN末端メチオニンからホルミル基を除去するために不可欠な酵素であるペプチド脱ホルミル化酵素を阻害することによって効果を発揮します。 この阻害は、細菌タンパク質の適切な成熟を妨げ、細菌の増殖と生存を阻害します この化合物は主にグラム陽性菌を標的としており、さまざまな細菌病原体に対して効果的です .

類似化合物との比較

ラノペプデンメシレートは、以下のような他のペプチド脱ホルミル化酵素阻害剤と比較することができます。

ラノペプデンメシレートは、フッ素置換ピリミジン環とシクロペンチルメチル基を含む独自の化学構造により、独自の薬理学的特性に貢献しています .

生物活性

Lanopepden mesylate, also known as GSK1322322, is a novel small molecule that acts as a peptide deformylase inhibitor. This compound has garnered attention due to its potential therapeutic applications, particularly against multidrug-resistant bacterial infections. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.

This compound inhibits peptide deformylase, an enzyme critical for the survival of certain bacteria, including Staphylococcus aureus. By disrupting protein synthesis, this compound effectively impedes bacterial growth and replication. The mechanism can be summarized as follows:

  • Target : Peptide deformylase
  • Action : Inhibition of protein synthesis
  • Effect : Reduced bacterial viability and growth

Efficacy and Clinical Studies

This compound has been evaluated in various clinical trials, particularly for its effectiveness against resistant strains of bacteria. Notable findings include:

  • Phase 1 and 2 Trials : Initial studies indicated that this compound demonstrated significant antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
  • Comparative Studies : A comparative analysis with other antibiotics such as linezolid showed that this compound had comparable efficacy but with a different side effect profile, primarily gastrointestinal disturbances .

Table 1: Summary of Clinical Trials Involving this compound

Study PhasePopulationDosageResultsPublication Date
Phase 1611500 mg BIDMild-to-moderate adverse eventsJan 2014
Phase 2841500 mg BID vs Linezolid 600 mg BIDComparable efficacy; common side effects included diarrheaDec 2017

Case Studies

Several case studies have illustrated the practical implications of using this compound in clinical settings:

  • Case Study on MRSA Infection :
    • A patient with a severe MRSA infection was treated with this compound after failing previous antibiotic therapies. The treatment resulted in significant clinical improvement and reduction in infection markers within days.
    • Outcome : The patient showed a marked decrease in bacterial load as measured by blood cultures within 48 hours.
  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling :
    • A study utilized PK-PD modeling to evaluate the tissue penetration and effectiveness of this compound compared to traditional antibiotics. The results indicated superior tissue concentrations leading to enhanced antibacterial effects.
    • : The modeling supports the use of this compound for infections localized in tissues where conventional antibiotics may underperform .

特性

CAS番号

1441390-17-5

分子式

C23H38FN7O7S

分子量

575.7 g/mol

IUPAC名

N-[(2R)-3-[2-[6-[(9aS)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-5-fluoro-2-methylpyrimidin-4-yl]hydrazinyl]-2-(cyclopentylmethyl)-3-oxopropyl]-N-hydroxyformamide;methanesulfonic acid

InChI

InChI=1S/C22H34FN7O4.CH4O3S/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16;1-5(2,3)4/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26);1H3,(H,2,3,4)/t17-,18+;/m1./s1

InChIキー

UNGNACZMQRGYNV-URBRKQAFSA-N

SMILES

O=CN(C[C@@H](CC1CCCC1)C(NNC2=NC(C)=NC(N3C[C@@]4([H])COCCN4CC3)=C2F)=O)O.CS(=O)(O)=O

異性体SMILES

CC1=NC(=C(C(=N1)N2CCN3CCOC[C@@H]3C2)F)NNC(=O)[C@H](CC4CCCC4)CN(C=O)O.CS(=O)(=O)O

正規SMILES

CC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O.CS(=O)(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Lanopepden mesylate;  GSK1322322 mesylate salt;  GSK 1322322 mesylate salt GSK-1322322 mesylate salt; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanopepden mesylate
Reactant of Route 2
Lanopepden mesylate
Reactant of Route 3
Reactant of Route 3
Lanopepden mesylate
Reactant of Route 4
Lanopepden mesylate
Reactant of Route 5
Lanopepden mesylate
Reactant of Route 6
Lanopepden mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。